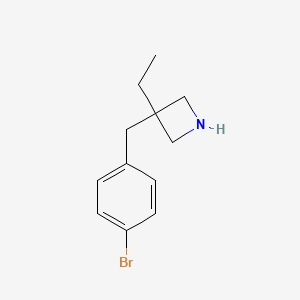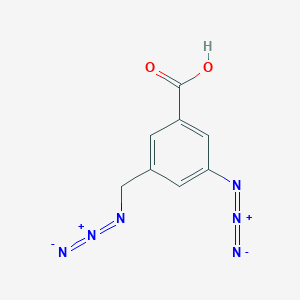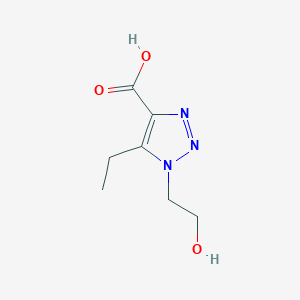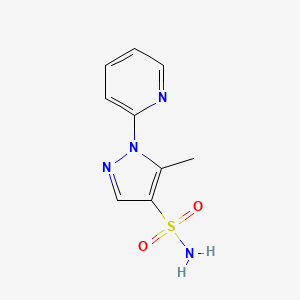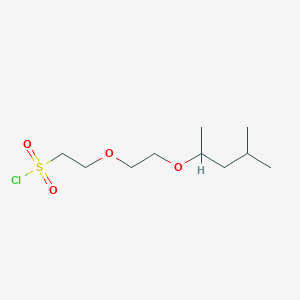
2,3-Dihydro-5-(isocyanatomethyl)benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-5-(isocyanatomethyl)benzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-5-(isocyanatomethyl)benzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cycloaddition of 1,2-dicarbonyls and o-quinone methides, mediated by phosphorus(III) compounds. This reaction is known for its high yield and stereoselectivity .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves microwave-assisted synthesis (MWI) due to its efficiency and ability to produce high yields with fewer side reactions. This method has been successfully applied to synthesize various benzofuran derivatives, including those with significant biological activities .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydro-5-(isocyanatomethyl)benzofuran can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-carboxylic acid, while reduction could produce 2,3-dihydrobenzofuran .
Applications De Recherche Scientifique
2,3-Dihydro-5-(isocyanatomethyl)benzofuran has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-5-(isocyanatomethyl)benzofuran involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit cell growth and induce apoptosis in cancer cells. The compound’s antibacterial and antiviral properties are likely due to its ability to disrupt microbial cell membranes and inhibit viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiophene: Similar in structure but contains a sulfur atom instead of an oxygen atom.
Benzofuran: The parent compound without the isocyanatomethyl group.
2,3-Dihydrobenzofuran: Lacks the isocyanatomethyl group but shares the dihydrobenzofuran core
Uniqueness
2,3-Dihydro-5-(isocyanatomethyl)benzofuran is unique due to its specific functional group (isocyanatomethyl), which imparts distinct chemical reactivity and biological activity compared to other benzofuran derivatives .
Propriétés
Formule moléculaire |
C10H9NO2 |
|---|---|
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
5-(isocyanatomethyl)-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C10H9NO2/c12-7-11-6-8-1-2-10-9(5-8)3-4-13-10/h1-2,5H,3-4,6H2 |
Clé InChI |
XGEZGYSPRRXYKR-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C1C=C(C=C2)CN=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate](/img/structure/B13524457.png)


